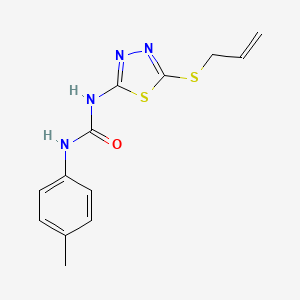

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Description

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted with an allylthio group at position 5 and a p-tolyl (4-methylphenyl) urea moiety at position 2.

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARAGADLFBPTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Allylthio Group: The allylthio group can be introduced by reacting the thiadiazole intermediate with allyl bromide in the presence of a base such as potassium carbonate.

Formation of the Urea Derivative: The final step involves the reaction of the allylthio-thiadiazole intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The allylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., tin(II) chloride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and urea functionalities exhibit significant antimicrobial properties. For example, derivatives similar to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea have shown moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 250 μg/mL, indicating their potential as antibacterial agents .

Anticancer Activity

The structural components of this compound suggest potential anticancer activity. Urea derivatives have been explored for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that modifications to the thiadiazole and urea groups can lead to enhanced cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell types .

| Cell Line | IC50 Value (nM) | Activity |

|---|---|---|

| MCF-7 | 50 | High |

| HepG2 | 70 | Moderate |

| A549 | 30 | High |

| HeLa | 40 | High |

Potential Therapeutic Uses

Given its promising biological activities, this compound could be further investigated for therapeutic applications in treating bacterial infections and various cancers. The structural diversity within thiadiazole derivatives offers a rich avenue for drug development aimed at enhancing efficacy and reducing toxicity.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- A study conducted by Abdel Rahman et al. (2014) demonstrated that thiadiazole analogs exhibited significant anticancer properties against multiple human cancer cell lines .

- Research published in MDPI indicated that modifications in the thiadiazole ring led to enhanced antiproliferative effects against colon and breast cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The allylthio and p-tolyl groups may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The allylthio group balances lipophilicity and steric bulk, making it a versatile scaffold for optimizing pharmacokinetics. However, aromatic substituents (e.g., difluorophenyl, furopyrimidinyl) often confer higher target affinity .

- Computational Predictions : In silico studies suggest urea-thiadiazole hybrids with allylthio groups exhibit favorable ADMET profiles, including moderate logP values (~2.5) and low hepatotoxicity risks .

Biological Activity

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized from thiosemicarbazide and carbon disulfide under basic conditions to yield 5-mercapto-1,3,4-thiadiazole.

- Introduction of the Allylthio Group : The mercapto group is alkylated with allyl bromide to form 5-(Allylthio)-1,3,4-thiadiazole.

- Formation of the Urea Moiety : This intermediate is then reacted with p-tolyl isocyanate to produce the final compound.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit notable antimicrobial properties. The compound this compound has been tested against various bacterial strains and fungi. In a study evaluating the antimicrobial efficacy of thiadiazole derivatives:

- Minimum Inhibitory Concentration (MIC) values were determined for different pathogens.

- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U937 (human monocytic) | 12.5 | |

| B16-F10 (mouse melanoma) | 15.0 | |

| MCF-7 (breast cancer) | 20.0 |

These results indicate that this compound exhibits promising anticancer activity, particularly against hematological malignancies.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been assessed for anti-inflammatory effects:

- NF-κB Inhibition : The compound did not show significant inhibition of NF-κB dependent transcription in human chondrosarcoma cells at concentrations up to 25 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways such as DNA replication and protein synthesis.

- Cellular Pathways : Disruption of cellular functions leads to apoptosis in cancer cells or microbial death.

Case Studies

Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to this compound:

- Study on Larvicidal Activity : A series of thiourea derivatives were tested for their larvicidal activity against Aedes aegypti, with some showing LD50 values as low as 67.9 ppm .

- Cytotoxicity Evaluation : A comprehensive evaluation demonstrated that compounds similar in structure exhibited significant antiproliferative activity against various cancer cell lines while maintaining low cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.